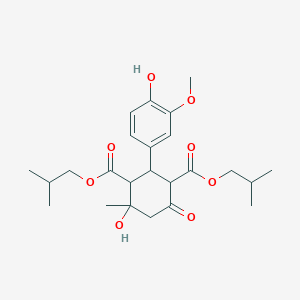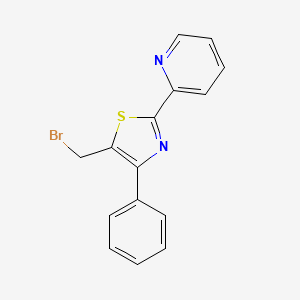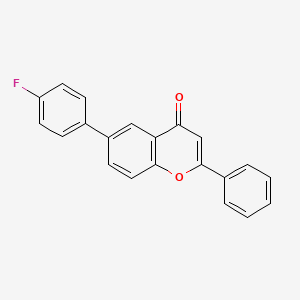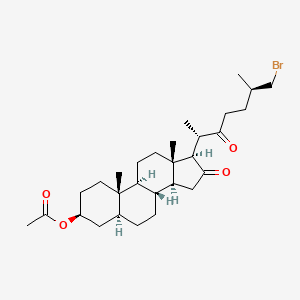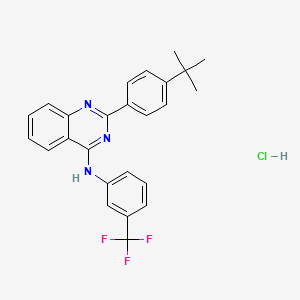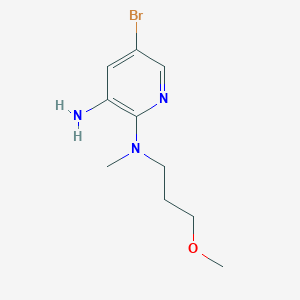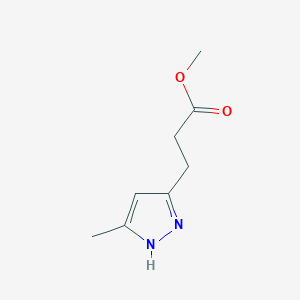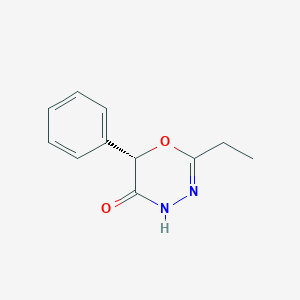
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes an oxadiazine ring fused with a phenyl group and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazine products.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized oxadiazine derivatives.
Reduction: Reduced oxadiazine products.
Substitution: Halogenated or nitro-substituted oxadiazine derivatives.
Scientific Research Applications
(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(6S)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a methyl group instead of an ethyl group.
(6S)-2-Ethyl-6-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a chlorophenyl group instead of a phenyl group.
(6S)-2-Ethyl-6-(4-nitrophenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure with a nitrophenyl group instead of a phenyl group.
Uniqueness: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and phenyl groups influences its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
919110-47-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(6S)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
DTFVKBAUQDYUHC-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=NNC(=O)[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NNC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


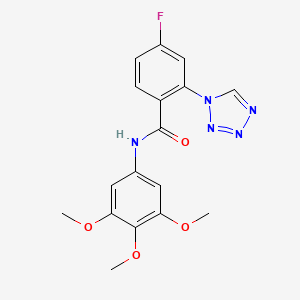
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)

